Trifluoperazine
Overview
Description
Trifluoperazine is a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. It is commonly prescribed for the management of schizophrenia and other psychotic disorders. This compound is known for its ability to alleviate symptoms of anxiety and agitation .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Trifluoperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to dopamine D1 and D2 receptors in the brain . Additionally, this compound inhibits calmodulin, a calcium-binding messenger protein, which affects numerous cellular processes . The compound also interacts with alpha-1 adrenergic receptors and neuron-specific vesicular protein calcyon . These interactions contribute to its therapeutic effects and side effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by blocking dopamine receptors, leading to altered neurotransmitter release and synaptic transmission . This modulation impacts gene expression and cellular metabolism, particularly in neurons. This compound’s inhibition of calmodulin further affects calcium signaling pathways, which are crucial for numerous cellular functions . These cellular effects contribute to its antipsychotic and antiemetic properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine receptors, calmodulin, and other biomolecules. By antagonizing dopamine D1 and D2 receptors, this compound reduces dopamine-mediated neurotransmission, which is associated with its antipsychotic effects . The inhibition of calmodulin disrupts calcium signaling, affecting various cellular processes such as muscle contraction, cell division, and gene expression . These molecular interactions underpin the therapeutic actions of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, but its efficacy may diminish over extended periods . Long-term exposure to this compound can lead to adaptive changes in cellular signaling pathways, potentially altering its therapeutic outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively manages symptoms of psychosis and anxiety . At higher doses, it can induce toxic effects, including motor dysfunction and sedation . Threshold effects have been observed, where low doses produce minimal therapeutic benefits, while higher doses increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily metabolized by the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of this compound are further conjugated and excreted via the kidneys. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s lipophilic nature allows it to cross the blood-brain barrier, targeting central nervous system tissues. This distribution pattern is crucial for its therapeutic effects on the brain.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and cell membrane, where it exerts its effects on dopamine receptors and calmodulin . The compound’s localization to these compartments is essential for its activity and function in modulating neurotransmitter signaling and calcium-dependent processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoperazine involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine. This reaction is typically carried out in an organic solvent with the aid of a catalyst, under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product is then purified by converting it into this compound sodium oxalate, followed by conversion back to this compound using an alkali. Finally, the purified this compound undergoes a salt-forming reaction with hydrochloric acid to produce this compound hydrochloride .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with an emphasis on optimizing yield and reducing costs. The process involves large-scale condensation reactions, efficient purification steps, and stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Trifluoperazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Trifluoperazine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical behavior.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Extensively studied for its therapeutic potential in treating schizophrenia, anxiety disorders, and other psychiatric conditions
Industry: Utilized in the development of new antipsychotic drugs and as a reference standard in pharmaceutical quality control
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Perphenazine: Used for its antipsychotic and antiemetic properties.
Uniqueness of Trifluoperazine: this compound is unique due to its potent antipsychotic effects and its ability to alleviate anxiety and agitation. It has a distinct mechanism of action involving the blockade of dopamine receptors and inhibition of calmodulin, which sets it apart from other phenothiazine derivatives .
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQUBUPAILYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046928 | |
Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trifluoperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
202-210 °C @ 0.6 mm Hg | |
Record name | TRIFLUOPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L | |
Record name | Trifluoperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIFLUOPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trifluoperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...OF IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS. SPONTANEOUS FIRING OF THESE CELLS IS INCR... /PHENOTHIAZINES/ | |
Record name | Trifluoperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIFLUOPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
117-89-5 | |
Record name | Trifluoperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoperazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUOPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIFLUOPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trifluoperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/ | |
Record name | TRIFLUOPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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